Tolufazepam
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Overview
Description
Tolufazepam is a benzodiazepine derivative known for its anticonvulsant and anxiolytic properties. It is chemically identified as 7-chloro-5-(2-chlorophenyl)-1-[2-(4-methylphenyl)sulfonylethyl]-3H-1,4-benzodiazepin-2-one . This compound has been studied for its potential in treating anxiety and preventing convulsions in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolufazepam is synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tolufazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur at the chloro positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzodiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Potential therapeutic agent for anxiety disorders and epilepsy.
Industry: Utilized in the development of new benzodiazepine-based pharmaceuticals.
Mechanism of Action
Tolufazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This enhancement leads to increased chloride ion influx, resulting in hyperpolarization of neurons and stabilization of neuronal activity. The compound’s anxiolytic and anticonvulsant properties are attributed to this mechanism .
Comparison with Similar Compounds
- Diazepam
- Lorazepam
- Alprazolam
Tolufazepam’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
86273-92-9 |
---|---|
Molecular Formula |
C24H20Cl2N2O3S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-1-[2-(4-methylphenyl)sulfonylethyl]-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C24H20Cl2N2O3S/c1-16-6-9-18(10-7-16)32(30,31)13-12-28-22-11-8-17(25)14-20(22)24(27-15-23(28)29)19-4-2-3-5-21(19)26/h2-11,14H,12-13,15H2,1H3 |
InChI Key |
FFZOBTGTWSRRMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |
86273-92-9 | |
Origin of Product |
United States |
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